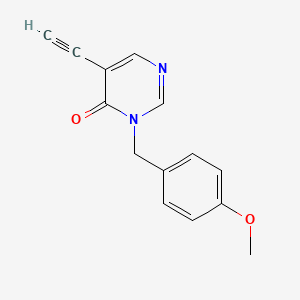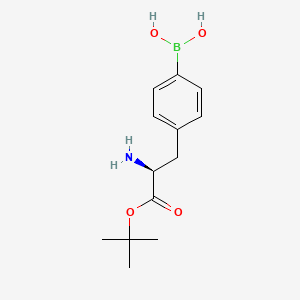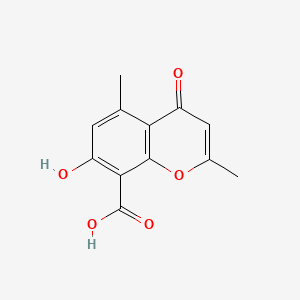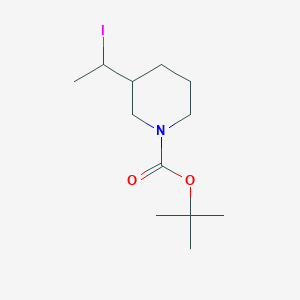
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodoalkanes. One common method includes the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products, depending on the reagents used.
Scientific Research Applications
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is explored for its potential use in drug development and the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The piperidine ring provides a stable framework for these reactions, allowing for the selective targeting of specific pathways .
Comparison with Similar Compounds
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a different alkyl group, leading to variations in reactivity and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate:
tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group in this compound makes it useful in click chemistry and other specialized reactions.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C12H22INO2 |
|---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
tert-butyl 3-(1-iodoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
BHFWMUVDUJWNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


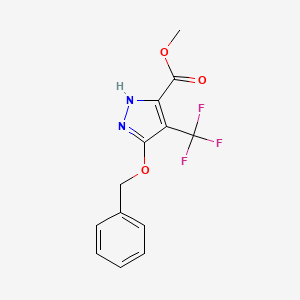
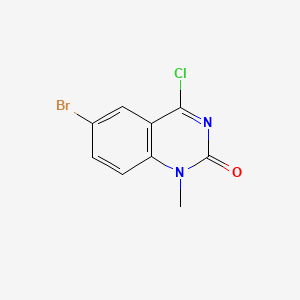

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
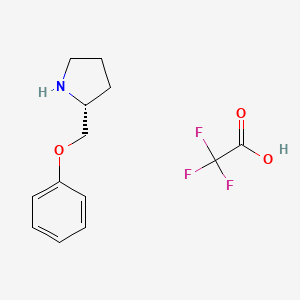
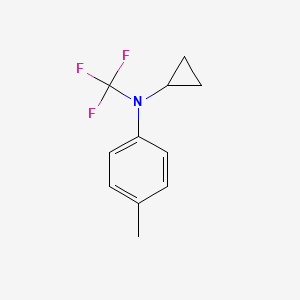
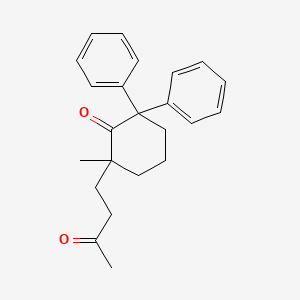
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
